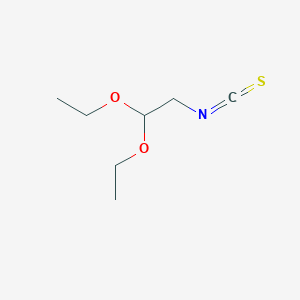
1,1-Diethoxy-2-isothiocyanatoethane
Vue d'ensemble
Description
1,1-Diethoxy-2-isothiocyanatoethane is an organic compound with the molecular formula C7H13NO2S and a molecular weight of 175.25 g/mol . It is characterized by the presence of both diethoxy and isothiocyanato functional groups, making it a versatile compound in various chemical reactions and applications.
Méthodes De Préparation
The synthesis of 1,1-Diethoxy-2-isothiocyanatoethane typically involves the reaction of primary amines with carbon disulfide and subsequent treatment with an alkylating agent . This method falls under the category of Type A reactions, which are derived from primary amines . The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the formation of the isothiocyanate group .
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Analyse Des Réactions Chimiques
1,1-Diethoxy-2-isothiocyanatoethane undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanato group can be substituted with nucleophiles such as amines and alcohols, leading to the formation of thiourea and other derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form thiol derivatives.
Hydrolysis: The diethoxy group can be hydrolyzed under acidic or basic conditions to form the corresponding aldehyde and ethanol.
Common reagents used in these reactions include hydrochloric acid, sodium hydroxide, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1-Diethoxy-2-isothiocyanatoethane has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,1-Diethoxy-2-isothiocyanatoethane involves the reactivity of its isothiocyanato group. This group can form covalent bonds with nucleophiles such as amines and thiols, leading to the formation of stable thiourea and other derivatives . These reactions can disrupt biological processes, making the compound useful in antimicrobial and anticancer applications .
Comparaison Avec Des Composés Similaires
1,1-Diethoxy-2-isothiocyanatoethane can be compared with other isothiocyanate-containing compounds such as phenyl isothiocyanate and allyl isothiocyanate . While these compounds share the isothiocyanato functional group, this compound is unique due to the presence of the diethoxy group, which imparts different reactivity and solubility properties . This uniqueness makes it a valuable compound in specific synthetic and research applications.
Similar Compounds
- Phenyl isothiocyanate
- Allyl isothiocyanate
- Methyl isothiocyanate
Propriétés
IUPAC Name |
1,1-diethoxy-2-isothiocyanatoethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S/c1-3-9-7(10-4-2)5-8-6-11/h7H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPRRRCJCXROIAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN=C=S)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B2999516.png)
![2-Chloro-N-[3-(1-methylimidazol-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2999518.png)

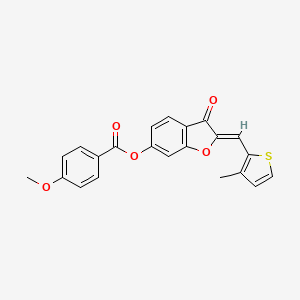
![(5-Fluoro-1-benzothiophen-2-yl)-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone](/img/structure/B2999523.png)
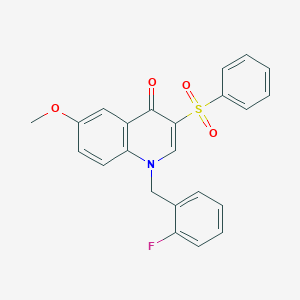

![2,5-dichloro-N-[5-(2,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2999528.png)
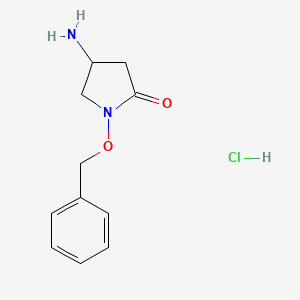
![N-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N'-(2,4-difluorophenyl)ethanediamide](/img/structure/B2999531.png)
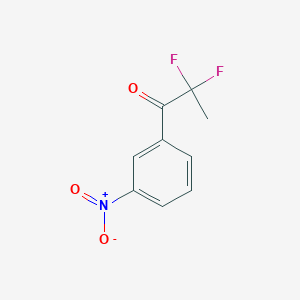
![2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2999535.png)
![5,7-Dimethyl-6-(2-methylbenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2999536.png)

